molecular formula C19H35N3O5 B1664364 Actinonin CAS No. 13434-13-4

Actinonin

Número de catálogo B1664364
Número CAS: 13434-13-4
Peso molecular: 385.5 g/mol
Clave InChI: XJLATMLVMSFZBN-VYDXJSESSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Actinonin is a naturally occurring antibacterial agent produced by Actinomyces . It has demonstrated anti-tumor activity and inhibits aminopeptidase M, aminopeptidase N, and leucine aminopeptidase . This compound is a potent reversible peptide deformylase (PDF) inhibitor with a Ki of 0.28 nM .


Synthesis Analysis

The naturally occurring hydroxamic acid this compound was isolated from species of actinomycetes and characterized as an antibiotic in the 1960s . More than 30 years later, the antibacterial activity of this compound was attributed to inhibition of the metallohydrolase peptide deformylase (PDF), an enzyme that performs an essential step in bacterial protein synthesis .


Molecular Structure Analysis

This compound is bound tightly at the active site of the PDFs from Enterococcus faecalis (EfPDF) and Streptococcus pyogenes (SpyPDF) complexed with this compound at 1.4 and 2.1 Å resolutions, respectively .


Chemical Reactions Analysis

This compound has shown antimicrobial properties against major foodborne pathogens, Escherichia coli O157:H7, Listeria monocytogenes, Salmonella Typhimurium, Staphylococcus aureus, and Vibrio vulnificus . Among them, this compound caused growth defects in S. Typhimurium and V. vulnificus . Resistance to this compound has been reported in Staphylococcus aureus, Streptococcus pneumonia, Bacillus subtilis, Haemophilus influenza, Streptococcus pyogenes, and Escherichia coli .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 385.5 g/mol . It is a solid substance that is soluble in DMSO up to 50 mg/mL (ultrasonic) .

Mecanismo De Acción

Target of Action

Actinonin primarily targets the enzyme Peptide Deformylase (PDF) . PDF is an essential enzyme in both bacterial and mammalian cells, playing a crucial role in protein synthesis . In bacteria, PDF performs an essential step in bacterial protein synthesis . In human cells, particularly in the mitochondria, PDF is capable of removing formyl groups from N-terminal methionines of newly synthesized mitochondrial proteins .

Mode of Action

This compound interacts with its target, PDF, by inhibiting its activity . This inhibition disrupts the normal function of PDF, which is to remove formyl groups from N-terminal methionines of newly synthesized proteins . By inhibiting PDF, this compound disrupts protein synthesis, leading to various downstream effects .

Biochemical Pathways

The inhibition of PDF by this compound affects the protein synthesis pathway in cells . In bacteria, this disruption can lead to a halt in bacterial growth, as PDF performs an essential step in bacterial protein synthesis . In human cells, particularly in the mitochondria, the inhibition of PDF can disrupt the synthesis of new mitochondrial proteins .

Pharmacokinetics

While this compound has shown promising in vitro data, its progression into in vivo infection models has been precluded due to poor pharmacokinetics

Result of Action

The inhibition of PDF by this compound has several molecular and cellular effects. In bacteria, the disruption of protein synthesis can lead to a halt in bacterial growth . In human cancer cells, the inhibition of mitochondrial PDF by this compound has been shown to inhibit the proliferation of the cancer cells . This compound treatment of cells led to a tumor-specific mitochondrial membrane depolarization and ATP depletion in a time- and dose-dependent manner .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s worth noting that the effectiveness of this compound can be influenced by the expression levels of PDF

Safety and Hazards

Actinonin should be handled with care to avoid dust formation and inhalation of mists, gas, or vapors . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental release, all sources of ignition should be removed, and personnel should be evacuated to safe areas .

Direcciones Futuras

Actinonin has potential for future research directions and for the development of innovative therapeutic approaches . It could be used as a novel target for the treatment of antibacterial infections . Moreover, it has potential as an effective agent for food sanitization or preservation .

Propiedades

IUPAC Name

(2R)-N'-hydroxy-N-[(2S)-1-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]-2-pentylbutanediamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H35N3O5/c1-4-5-6-8-14(11-16(24)21-27)18(25)20-17(13(2)3)19(26)22-10-7-9-15(22)12-23/h13-15,17,23,27H,4-12H2,1-3H3,(H,20,25)(H,21,24)/t14-,15+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJLATMLVMSFZBN-VYDXJSESSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC(=O)NO)C(=O)NC(C(C)C)C(=O)N1CCCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@H](CC(=O)NO)C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H35N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70928580
Record name Actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

385.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

13434-13-4
Record name Actinonin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13434-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Actinonin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013434134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(Formyl-Hydroxy-Amino)-Methyl]-Heptanoic Acid [1-(2-Hydroxymethyl-Pyrrolidine-1-Carbonyl)-2-Methyl-Propyl]-Amide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04310
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Actinonin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70928580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ACTINONIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P18SPA8N0K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Actinonin
Reactant of Route 2
Actinonin
Reactant of Route 3
Actinonin
Reactant of Route 4
Reactant of Route 4
Actinonin
Reactant of Route 5
Actinonin
Reactant of Route 6
Actinonin

Q & A

Q1: What is the primary molecular target of actinonin?

A1: this compound primarily targets peptide deformylase (PDF) [, , , , , , , , ], an essential bacterial metalloenzyme responsible for removing the N-formyl group from nascent polypeptides, a crucial step in bacterial protein maturation [, , , ].

Q2: How does this compound interact with PDF?

A2: this compound exerts its inhibitory effect by binding to the metal ion in the active site of PDF [, , , , , , , , ]. The hydroxamate group of this compound acts as a bidentate chelator, interacting with the metal ion and forming a stable complex, thus blocking the enzyme's activity [, , , , , ].

Q3: What are the downstream consequences of PDF inhibition by this compound?

A3: Inhibition of PDF by this compound disrupts bacterial protein synthesis, ultimately leading to growth arrest or cell death [, , , , , ]. This bacteriostatic effect makes this compound a promising lead compound for the development of new antibiotics [, , ].

Q4: Does this compound target any other enzymes besides PDF?

A4: While PDF is the primary target, research suggests that this compound can inhibit other metalloproteases, such as aminopeptidase N (APN/CD13) [, , , , , , ] and meprin A [, , , ]. This broader inhibitory profile contributes to this compound's diverse biological activities, including anti-cancer and anti-inflammatory effects [, , , , , , , , , ].

Q5: How does this compound affect the innate immune response?

A5: Subinhibitory concentrations of this compound can stimulate the innate immune response by increasing the release of neutrophil-activating peptides from bacteria []. These peptides activate neutrophils through formyl peptide receptors (FPR), leading to enhanced immune cell recruitment and antimicrobial activity [].

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C27H44N4O9, and its molecular weight is 572.66 g/mol.

Q7: Is there any spectroscopic data available for this compound?

A7: While the provided research excerpts do not delve into detailed spectroscopic characterization, researchers commonly utilize techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) to confirm the structure and purity of this compound [, ].

Q8: How does the structure of this compound contribute to its inhibitory activity?

A8: this compound's structure, particularly the hydroxamic acid moiety and the N-alkyl substituent, plays a crucial role in its inhibitory potency [, , ]. The hydroxamic acid group is essential for metal chelation and binding to the active site of target enzymes [, ]. The length and nature of the N-alkyl substituent influence the binding affinity, with longer chains generally enhancing activity up to a certain limit [].

Q9: Have any structural modifications of this compound been explored?

A9: Researchers have synthesized numerous this compound derivatives to improve its efficacy and pharmacokinetic properties [, , , , ]. Modifications have focused on the N-alkyl substituent, the peptide backbone, and the introduction of various functional groups [, , , , ]. For instance, incorporating substituted phenyl moieties has yielded derivatives with enhanced anti-proliferative activity against cancer cell lines [].

Q10: Are there any formulation strategies to improve this compound's stability or bioavailability?

A11: While the excerpts lack specific details on this compound's formulation, researchers often explore various strategies to enhance the stability and bioavailability of drug candidates. These include nanoencapsulation, as demonstrated by the development of human serum albumin nanoparticles encapsulating this compound, which showed promising therapeutic potential in a murine model of lung adenocarcinoma [].

Q11: Have computational methods been employed in this compound research?

A12: Yes, computational chemistry plays a significant role in understanding this compound's interactions with its targets and designing more potent derivatives [, , ]. Molecular docking studies help predict the binding modes of this compound and its analogs with enzymes like PDF [, , ]. These models provide insights into the key structural features responsible for inhibitory activity, guiding the development of novel inhibitors [, , ].

Q12: Have any QSAR models been developed for this compound and its derivatives?

A13: QSAR (Quantitative Structure-Activity Relationship) models have been developed for this compound derivatives to correlate their structural features with anticancer activity []. These models help predict the potency of new analogs and guide the design of more effective HsPDF inhibitors [].

Q13: Have any resistance mechanisms against this compound been identified?

A14: A significant resistance mechanism against this compound involves mutations in the fmt gene, which encodes formyltransferase [, , ]. These mutations can reduce the bacteria's dependence on the PDF-catalyzed deformylation pathway, conferring resistance to this compound [, , ].

Q14: Is there any cross-resistance between this compound and other antibiotics?

A15: Studies on Staphylococcus aureus mutants resistant to this compound showed no cross-resistance to other classes of antibiotics []. This finding suggests that this compound targets a distinct pathway and might be effective against multidrug-resistant strains [].

Q15: What are the potential applications of this compound?

A16: this compound holds promise as a lead compound for developing novel antibacterial agents, particularly against multidrug-resistant strains [, , ]. Additionally, its inhibitory activity against other metalloproteases makes it relevant for developing treatments for cancer, inflammation, and other diseases [, , , , , , , , , ].

Q16: What are the challenges and future directions in this compound research?

A17: Further research is crucial to address challenges such as improving this compound's pharmacokinetic properties, overcoming resistance mechanisms, and minimizing potential off-target effects [, , ]. Exploring novel delivery systems, developing more potent and selective analogs, and elucidating its interactions with drug transporters and metabolizing enzymes are key areas for future investigation [, , ].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.